4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde
Overview
Description
“4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” is a chemical compound with the empirical formula C11H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, including “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde”, can be achieved through various methods. One such method involves the Claisen–Schmidt condensation of 4′-methylacetophenone . Other methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate .Molecular Structure Analysis
The molecular weight of “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” is 186.21 g/mol. It contains an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms .Chemical Reactions Analysis
Imidazole derivatives, including “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde”, show a broad range of chemical and biological properties . They can participate in various chemical reactions, leading to compounds with different biological activities .Physical And Chemical Properties Analysis
“4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” is a white to light brown solid . It is highly soluble in water and other polar solvents .Scientific Research Applications
Fluorescent Probing and Detection
4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a compound structurally related to 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde, has been utilized as a ratiometric fluorescent probe for cysteine and homocysteine, displaying a significant emission wavelength shift. This indicates its potential in biochemical detection and quantification applications (Lin et al., 2008).
Corrosion Inhibition
Research has explored the application of imidazole-based molecules, including 4-(1H-imidazol-1-yl)benzaldehyde, for corrosion inhibition of carbon steel in acidic medium. These studies highlight the molecule's effectiveness in protecting metal surfaces, underlining its importance in industrial applications (Costa et al., 2021).
Antimicrobial and Antifungal Activities
Compounds derived from 4-(1H-imidazol-1-yl)benzaldehyde have shown promising antimicrobial and antifungal activities. This includes synthesized derivatives displaying significant anti-leishmanial and anti-fungal properties, suggesting potential in developing new therapeutic agents (Hussain et al., 2009).
Luminescence Sensing
Research on lanthanide metal-organic frameworks using derivatives of 4-(1H-imidazol-1-yl)benzaldehyde has demonstrated their effectiveness in luminescence sensing of benzaldehyde-based derivatives. This application is significant in chemical sensing and detection technologies (Shi et al., 2015).
Synthesis of Novel Compounds
Various studies have focused on synthesizing novel compounds using 4-(1H-imidazol-1-yl)benzaldehyde or its derivatives, leading to new chemical entities with potential pharmacological and industrial applications. This includes the synthesis of compounds with potential anticancer properties (Rashid, 2020).
Corrosion Inhibition of Copper
Imidazole-based compounds, including 4-(1H-imidazol-1-yl)benzaldehyde, have been investigated as corrosion inhibitors for copper in acidic medium, demonstrating their protective capabilities and relevance in material science and engineering (Costa et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-methylimidazol-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-6-13(8-12-9)11-4-2-10(7-14)3-5-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVBFOHONHPONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde | |
CAS RN |
127404-21-1 | |
Record name | 4-(4-methyl-1Ð?-imidazol-1-yl)-benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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